![molecular formula C7H4BrF3O2 B1409823 3-Bromo-5-difluoromethoxy-4-fluorophenol CAS No. 1805503-04-1](/img/structure/B1409823.png)
3-Bromo-5-difluoromethoxy-4-fluorophenol
Overview
Description
“3-Bromo-5-difluoromethoxy-4-fluorophenol” is a chemical compound that is used for research purposes . It is a phenolic organic compound, which can be used as a fluorine-containing organic intermediate .
Molecular Structure Analysis
The molecular formula of “3-Bromo-5-difluoromethoxy-4-fluorophenol” is C7H4BrF3O2 . The molecular weight is 257.01 . The structure of the compound includes a phenol group, a bromo group, and a difluoromethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-difluoromethoxy-4-fluorophenol” include a molecular weight of 257.01 and a predicted density of 1.715±0.06 g/cm3 . The boiling point is not specified .Scientific Research Applications
Fluorination and Halogenation Studies
- Fluorination techniques, such as the fluorination of various phenols with xenon difluoride, are relevant to the study of compounds like 3-Bromo-5-difluoromethoxy-4-fluorophenol. These studies involve complex reactions and offer insights into the synthesis and properties of halogenated phenols (Koudstaal & Olieman, 2010).
Radiosynthesis Applications
- Compounds similar to 3-Bromo-5-difluoromethoxy-4-fluorophenol are used in radiosynthesis, particularly in the creation of intermediates for building complex molecules with radiolabeling capabilities (Helfer et al., 2013).
Chemical Synthesis Using Difluorocarbene
- The use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, which are structurally related to 3-Bromo-5-difluoromethoxy-4-fluorophenol, highlights innovative methods in chemical synthesis (Thomoson & Dolbier, 2013).
Fluorescent Probe Development
- The development of fluorescent probes using compounds structurally similar to 3-Bromo-5-difluoromethoxy-4-fluorophenol, specifically for sensing metal cations and pH changes, is an important application in chemical sensing technologies (Tanaka et al., 2001).
Biotransformation and Environmental Applications
- Studies on the biotransformation of halophenols by microbial organisms, such as Penicillium simplicissimum, can provide valuable insights into the environmental fate and microbial processing of compounds like 3-Bromo-5-difluoromethoxy-4-fluorophenol (Marr et al., 1996).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)-4-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-4-1-3(12)2-5(6(4)9)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSWCBSYIUUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-difluoromethoxy-4-fluorophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.